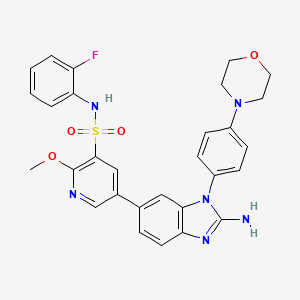
GSK-A1
概要
説明
GSK-A1 is a selective inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA). This compound has shown potential in scientific research, particularly in the study of hepatitis C virus (HCV) and other viral infections . Its chemical structure is characterized by a molecular formula of C29H27FN6O4S and a molecular weight of 574.63 g/mol .
科学的研究の応用
GSK-A1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PI4KA and its effects on cellular processes.
Biology: In biological research, this compound is employed to investigate the role of PI4KA in various cellular pathways and its impact on cell signaling.
Medicine: In medical research, this compound is explored for its potential therapeutic applications, particularly in the treatment of viral infections like hepatitis C
作用機序
Target of Action
GSK-A1, also known as “5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “5-{2-amino-1-[4-(morpholin-4-yl)phenyl]-1H-benzimidazol-6-yl}-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-A1”, is a programmed death receptor-1 (PD-1)-blocking antibody . It binds with high affinity to the PD-1 receptor and blocks its interaction with the ligands PD-L1 and PD-L2 .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the PD-1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . By blocking this interaction, this compound can enhance the immune response against cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the immune response against cancer cells. The PD-1 pathway is a critical immune checkpoint that, when blocked, can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. The impact of these properties on the bioavailability of this compound will be crucial in determining its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the interaction between PD-1 and its ligands, this compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health, the presence of other medications, and individual genetic variations can all impact how this compound functions within the body . Additionally, the pharmaceutical industry, including companies like GlaxoSmithKline, is increasingly recognizing the importance of environmental sustainability in drug development .
生化学分析
Biochemical Properties
GSK-A1 plays a significant role in biochemical reactions. It inhibits the resynthesis of PtdIns(4,5)P2 with an IC50 of about 3 nM . This compound potently decreases the levels of PtdIns(4)P with a negligible effect on PtdIns(4,5)P2 . It interacts with enzymes such as PI4KA and proteins like HSPA1A . The nature of these interactions involves the inhibition of PI4KA, leading to a decrease in PtdIns(4)P levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering the levels of PtdIns(4)P, which can impact cell signaling pathways and gene expression . In HeLa cells, this compound can reduce the localization of HSPA1A on the plasma membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis . This results in a potent decrease in the levels of PtdIns(4)P, impacting various cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites upon long-term synaptic potentiation (LTP) induction .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylinositol 4-phosphate (PI4P). It interacts with the enzyme PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis .
Transport and Distribution
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites .
Subcellular Localization
It has been observed that this compound can reduce the localization of HSPA1A on the plasma membrane in HeLa cells .
準備方法
The synthesis of GSK-A1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and cyclization.
Final Coupling: The intermediates are then coupled under specific conditions to form this compound. .
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
GSK-A1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
類似化合物との比較
GSK-A1 is unique in its high selectivity for PI4KA compared to other similar compounds. Some similar compounds include:
PI4KB Inhibitors: Compounds that inhibit PI4KB, another isoform of phosphatidylinositol 4-kinase, but with different selectivity and potency profiles.
PI3K Inhibitors: Compounds that target phosphatidylinositol 3-kinase (PI3K), which have broader effects on cellular signaling pathways.
Other PI4KA Inhibitors: Other inhibitors of PI4KA with varying degrees of selectivity and potency
This compound stands out due to its high specificity for PI4KA, making it a valuable tool for studying the specific role of this kinase in cellular processes and its potential as a therapeutic target .
特性
IUPAC Name |
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGHKUZDLYXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


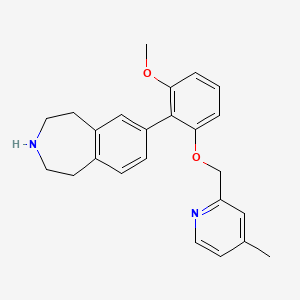
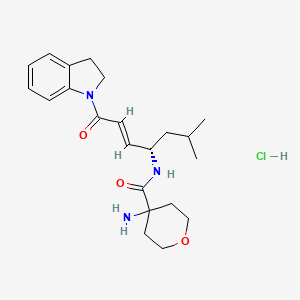

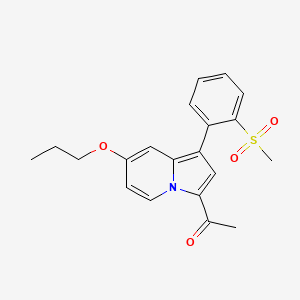
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
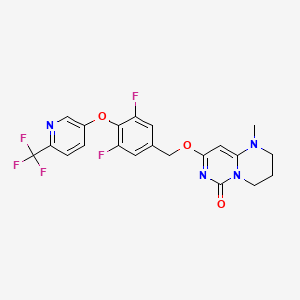
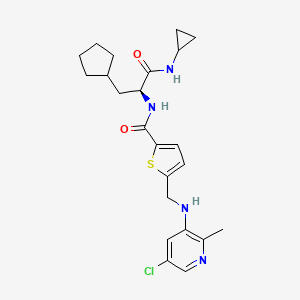
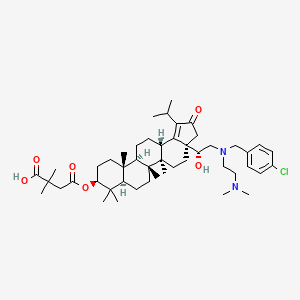
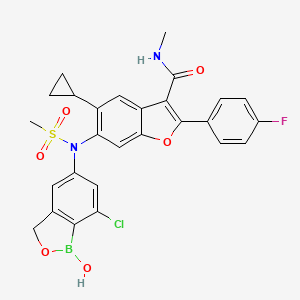

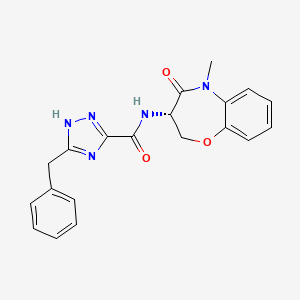
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

